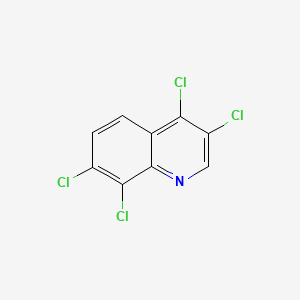

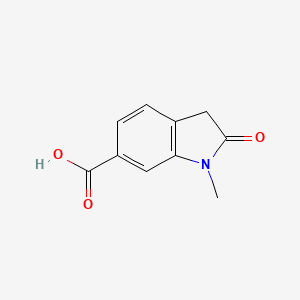

1-Methyl-2-oxoindoline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methyl-2-oxoindoline-6-carboxylic acid”, also known as “Methyl 2-Oxoindoline-6-carboxylate”, is a chemical compound with the molecular formula C10H9NO3 . It is a key intermediate for the preparation of Nintedanib esylate , an angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis .

Synthesis Analysis

The synthesis of “1-Methyl-2-oxoindoline-6-carboxylate” involves the reaction of acetic anhydride with methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate at 130°C for 3 hours . Another method involves the reaction of Example 59A in ethyl acetate and methanol, treated with 10% Pd/C, stirred under hydrogen for 18 hours.

Molecular Structure Analysis

The molecular structure of “1-Methyl-2-oxoindoline-6-carboxylic acid” is represented by the InChI code 1S/C10H9NO3/c1-11-8-4-7 (10 (13)14)3-2-6 (8)5-9 (11)12/h2-5,12H,1H3, (H,13,14) . The molecular weight of the compound is 191.19 g/mol .

Chemical Reactions Analysis

“1-Methyl-2-oxoindoline-6-carboxylic acid” is used as a reagent in the preparation of Nintedanib, an angiokinase inhibitor . It is also used in the synthesis of various indole derivatives .

Physical And Chemical Properties Analysis

“1-Methyl-2-oxoindoline-6-carboxylic acid” is a solid at room temperature .

Applications De Recherche Scientifique

Synthesis of Indole Derivatives

Field

Chemistry, specifically Organic Chemistry and Heterocyclic Chemistry.

Application

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Method

The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis, Madelung synthesis, and Bischler-Mohlau indole synthesis .

Results

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Antitumor Agents

Field

Medicinal Chemistry and Oncology.

Application

2-oxoindoline-based acetohydrazides have been designed and synthesized as novel antitumor agents .

Method

The synthesis of these compounds involves the reaction of 2-oxoindoline with acetohydrazides .

Results

Cytotoxic evaluation revealed that the compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .

Alkaloid Synthesis

Field

Chemistry, specifically Organic Chemistry and Natural Product Synthesis.

Application

Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products .

Method

The synthesis of these alkaloids involves various methods, including the reaction of 2-oxoindoline derivatives with other reagents .

Results

The synthesized alkaloids have various biological properties and are used in many applications, including medicinal chemistry .

Material Science

Field

Material Science.

Application

1-Methyl-2-oxoindoline-6-carboxylic acid is used in material science for the synthesis of various materials .

Method

The specific methods of application or experimental procedures depend on the type of material being synthesized .

Results

The outcomes obtained from these syntheses vary based on the specific material and its intended use .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .

Propriétés

IUPAC Name |

1-methyl-2-oxo-3H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-8-4-7(10(13)14)3-2-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEPPYTUCBLQGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930056 |

Source

|

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-oxoindoline-6-carboxylic acid | |

CAS RN |

138328-27-5 |

Source

|

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)

![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)